Journal Name:The International Journal of Biochemistry & Cell Biology
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The International Journal of Biochemistry & Cell Biology ( IF 0 ) Pub Date: 2023-02-15 , DOI:
10.1080/10826068.2023.2177867
AbstractThis work deals with the optimization of an extracellular phospholipase C production by Bacillus cereus (PLCBc) using Response Surface Methodology (RMS) and Box-Behnken design. In fact, after optimization, a maximum phospholipase activity (51 U/ml) was obtained after 6 h of cultivation on tryptone (10 g/L), yeast extract (10 g/L), NaCl (8.125 g/L), pH 7.5 with initial OD (0.15). The PLCBc activity, esteemed by the model (51 U) was very approximate to activity gutted experimentally (50 U). The PLCBc can be considered as thermoactive phospholipase since it showed a maximal activity of 50 U/mL at 60 °C using egg yolk or egg phosphatidylcholine (PC) as substrate. In addition, the enzyme was active at pH 7 and is stable after incubation at 55 °C for 30 min. The application of B. cereus phospholipase C in soybean oil degumming was investigated. Our results showed that when using enzymatic degumming, the residual phosphorus decrease more than with water degumming, indeed, it passes from 718 ppm in soybean crude oil to 100 ppm and 52 ppm by degumming using water and enzymatic process, respectively. The diacylgycerol (DAG) yield showed an increase of 1.2% with enzymatic degumming compared to soybean crude oil. This makes our enzyme a potential candidate for food industrial applications such as enzymatic degumming of vegetable oils.
The International Journal of Biochemistry & Cell Biology ( IF 0 ) Pub Date: 2023-01-18 , DOI:
10.1080/10826068.2023.2166960
AbstractLincomycin is a widely used aminoglycoside antibiotic. For its separation from fermentation broth in production, solvent extraction is usually applied because of its low cost and high capacity compared to other bioseparation methods. The multistage mixer-settler is a common extraction equipment in commercial production, but it occupies a large area and causes pollution. In this study, a fully enclosed turbine tower was designed and applied in order to replace the mixer-settler. Its structure parameters (turbine diameter, tray porosity) were optimized on the basis of the extraction effect of lincomycin. The results showed that with 35% tray porosity and 28/26 mm turbine diameter of the tower, the extraction rate was kept above 99.0% steadily under 375 rpm/min rotating speed and 60 °C temperature. The extraction effect is much better than mixer-settler and such turbine tower is expected to be applied in the commercial production of lincomycin.
The International Journal of Biochemistry & Cell Biology ( IF 0 ) Pub Date: 2023-07-15 , DOI:
10.1080/10826068.2023.2233583
AbstractInhibition of FGFR2 signaling is promising in targeted therapy of FGFR2-related tumors. In this study, anti-FGFR2 nanobodies (Nbs) were isolated through screening of an immune camelid phage display library. Four rounds of biopanning were carried out with commercial human FGFR2 antigen and enrichment was assessed by ELISA and phage titration. The gene of Nb was sub-cloned into the expression vector, and the recombinant vector was transformed into Escherichia coli WK6 cells. The recombinant protein was purified using Ni–NTA affinity chromatography. The anti-FGFR2 Nb (C13) was characterized by SDS-PAGE, western blotting, competitive inhibition ELISA, flow cytometry, MTT, and migration assay. C13 Nb recognized FGFR2 with high specificity and no cross-reactivity was observed with other tested antigens. The affinity of C13 Nb was calculated to be 1.5 × 10−9 M. Results of cytotoxicity showed that C13 Nb (10 µg/ml) inhibited 85% of the proliferation of T-47D cells (p < 0.001). In addition, C13 inhibited the migration of 68% of T-47D toward the source of the growth factor (p < 0.01). The flow cytometry showed that C13 Nb bound to the surface of FGFR2+ cells, T-47D cell line (96%). Results indicate the potential of anti-FGFR2 Nb for targeted therapy of FGFR2-overexpressing tumors after complementary investigations.
The International Journal of Biochemistry & Cell Biology ( IF 0 ) Pub Date: 2023-05-07 , DOI:
10.1080/10826068.2023.2204479
AbstractFifty percent of the overall operational expenses of biorefineries are incurred during enzymatic-saccharification processes. Cellulases have a global-market value of $1621 USD. Dearth of conventional lignocelluloses have led to the exploration of their waste stream-based, unconventional sources. Native fungus-employing cellulase-production batches fail to yield sustained enzyme titers. It could be attributed to variations in the enzyme-production broth’s quasi-dilatant behavior, its fluid and flow properties; heat and oxygen transfer regimes; kinetics of fungal growth; and nutrient utilization. The current investigation presents one of the first-time usages of a substrate mixture, majorly comprising disposed COVID-19 personal protective-equipment (PPE). To devise a sustainable and scalable cellulase-production process, various variable-regulated, continuous-culture auxostats were performed. The glucose concentration-maintaining auxostat recorded consistent endoglucanase titers throughout its feeding-cum-harvest cycles; furthermore, it enhanced oxygen transfer, heat transfer co-efficient, and mass transfer co-efficient by 91.5, 36, and 77%, respectively. Substrate-characterization revealed that an unintended, autoclave-based organsolv pretreatment caused unanticipated increases in endoglucanase titers. The cumulative lab-scale cellulase-production cost was found to be $16.3. The proposed approach is economical, and it offers a pollution-free waste management process, thereby generating carbon credits.
The International Journal of Biochemistry & Cell Biology ( IF 0 ) Pub Date: 2023-05-04 , DOI:
10.1080/10826068.2023.2201930
AbstractHydrophobins are amphipathic proteins with small molecular weights produced in filamentous fungi. These proteins are highly stable due to the disulfide bonds formed between the protected cysteine residues. They have great potential for usage in many different fields such as surface modifications, tissue engineering, and drug transport systems because hydrophobins are surfactants and soluble in harsh mediums. In this study, it was aimed to determine the hydrophobin proteins responsible for the hydrophobicity of the super-hydrophobic fungi isolates in the culture medium and to carry out the molecular characterization of the hydrophobin producer species. As a result of measuring surface hydrophobicity by determining the water contact angle, five different fungi with the highest hydrophobicity were classified as Cladosporium by classical and molecular (ITS and D1-D2 regions) methods. Also, protein extraction according to the recommended method for obtaining hydrophobins from spores of these Cladosporium species indicated that the isolates have similar protein profiles. Ultimately, the isolate named A5 with the highest water contact angle was identified as Cladosporium macrocarpum, and the 7 kDa band was appointed as a hydrophobin since it was the most abundant protein in protein extraction for this species.
The International Journal of Biochemistry & Cell Biology ( IF 0 ) Pub Date: 2023-01-12 , DOI:
10.1080/10826068.2022.2162922
AbstractBiomass pretreatment incurs 40% of the overall cost of biorefinery operations. The usage of mushroom cultivation as a pretreatment/delignification technique, and bio-ethanol production from spent mushroom substrates, after subsequent pretreatment, saccharification and fermentation processes, have been reported earlier. However, the present pilot-scale, entirely-organic demonstration is one of the very first biorefinery models, which efficiently consolidates: biomass pretreatment; in-situ cellulase production and saccharification; mushroom cultivation, thereby improving the overall operational economy. During pretreatment, the oyster mushroom, Pluerotus florida VS-6, matures into distinct substrate mycelia and fruiting bodies. Consequential variations in the kinetics of growth, biomass degradation/substrate utilization, oxygen uptake and transfer rates, and enzyme production, have been analyzed. Signifying the first-time usage of a biomass mixture, comprising vegetative waste and e-commerce packaging waste, the 30 day-long, bio-economical, non-inhibitor-generating, catabolite repression-limited, solid-state in-situ pretreatment-cum-saccharification, resulted in: 78% lignin degradation; 13.25% soluble-sugar release; 18.25% mushroom yield; 0.88 FPU/g.ds cellulase secretion. The in-situ saccharified biomass, when sequentially subjected to ex-situ enzymatic hydrolysis and fermentation, showed 37.35% saccharification, and a bio-ethanol yield of 0.425 g per g of glucose, respectively. Apart from yielding engine-ready bio-ethanol, the model doubles as an agripreneurial proposition, and encourages mushroom cultivation and consumption.
The International Journal of Biochemistry & Cell Biology ( IF 0 ) Pub Date: 2023-02-10 , DOI:
10.1080/10826068.2023.2175365
AbstractThe influence of the culture medium without bacterial cells, obtained after the cultivation of endophytic bacteria Priestia endophytica UCM B-5715, on the growth and synthesis of some metabolites in lettuce and chicory seedlings under in vitro conditions was studied. Bacteria were cultivated in liquid LB medium at 37 ºC for 24 h with periodic stirring. The culture fluid was separated from the cell biomass. For preparing the test solution, the supernatant was sterilized by filtration through a filter with a pore diameter of 0.2 µm (Sartorius, Minisart) and diluted with sterile distilled water. The 20% culture fluid (30 µl/plant) was applied to 3-day-old seedlings. In 28 days root and shoot weights of treated chicory plants were 54.3 ± 6.9 and 260.0 ± 20.2 mg, respectively (8.0 ± 0.7 and 91.4 ± 7.0 mg for the control plants). Total flavonoid content and antioxidant activity increased only in chicory plants after the addition of the test solution. Significant changes in the metabolism of treated plants were detected. In the treated lettuce plants asparagine content increased compared to the control (90 vs 22 µg/g, p < 0.1). The median content of fructose was also higher in treated lettuce and chicory plants (1469 vs 73 µg/g and 2278 vs 1051 µg/g). Therefore, the use of culture fluid obtained after the cultivation of P. endophytica UСM B-5715 stimulated the growth of lettuce and chicory plants, affecting the synthesis of some compounds in single-treated plants. These results indicate the potential of compounds excreted during bacterial growth to create natural growth stimulators.
The International Journal of Biochemistry & Cell Biology ( IF 0 ) Pub Date: 2023-02-25 , DOI:
10.1080/10826068.2023.2175366
AbstractSponges forms association with many bacteria that serve as sources of new bioactive compounds. The compounds are produced in response to environmental and nutritional conditions of the environment that enable them to protect their host from colonization. In this study, three sponge bacterial endophytes were isolated, identified, and subjected to solvent extraction processes. The identified bacteria are Bacillus amyloquifaciens, Bacillus paramycoides, and Enterobacter sp. The bacteria were cultured in two different fermentation media with varying nutritional composition for the extraction process. The extracts were evaluated for antibacterial and antibiofilm activity against microfouling bacteria and the chemical composition of each extract was analyzed via gas chromatography-mass spectrometry (GC-MS). The extract from the endophytes shows varying antibacterial and antibiofilm activity against the tested strains. Several compounds were detected from the extracts including some with known antibacterial/antibiofilm activity. The results showed variations in activity and secondary metabolite production between the extracts obtained under different nutritional composition of the media. In conclusion, this study indicated the role of nutrient composition in the activity and secondary metabolites production by bacteria associated with sponge Also, this study confirmed the role of sponge bacterial endophytes as producers of bioactive compounds with potential application as antifouling (AF) agents.
The International Journal of Biochemistry & Cell Biology ( IF 0 ) Pub Date: 2023-05-11 , DOI:
10.1080/10826068.2023.2209877
AbstractThree phase partitioning (TPP) method was effectively utilized for the extraction and purification of milk clotting protease (actinidin) from the kiwifruit pulp. The different purification parameters of TPP such as ammonium sulfate saturation, ratio of the crude kiwifruit extract to tert-butanol, and the pH value of extract were optimized. The 40% (w/v) salt saturation having 1.0:0.75 (v/v) ratio of crude kiwifruit extract to tert-butanol at 6.0 pH value exhibited 3.14 purification fold along with 142.27% recovery, and the protease was concentrated exclusively at intermediate phase (IP). This fraction showed milk-clotting activity (MCA), but there was no such activity in lower aqueous phase (AP). The enzyme molecular weight was found to be 24 kDa from Tricine SDS-PAGE analysis. Recovered protease demonstrated greater stability at pH 7.0 and temperature 50 °C. The Vmax and Km values were 121.9 U/ml and 3.2 mg/ml respectively. Its cysteine nature was demonstrated by inhibition studies. This study highlighted that the TPP is an economic and effective method for extraction and purification of actinidin from kiwifruit, and it could be used as a vegetable coagulant for cheesemaking.
The International Journal of Biochemistry & Cell Biology ( IF 0 ) Pub Date: 2023-01-02 , DOI:
10.1080/10826068.2022.2163256
AbstractCurcumin is one of the major constituents of turmeric which possess multifarious therapeutic properties. However, owing of its limited solubility in water its bioavailability is poor. Thus, attempts have been made to increase the solubility of curcumin by fermenting turmeric followed by extraction and encapsulation. Lactobacillus fermentum was used for the fermentation of raw turmeric pulp. The influence of Lactobacillus fermentation and different extraction methods (conventional solvent extraction (CSE), ultrasound (UAE) and microwave-assisted extraction (MAE)) on total phenolic content (TPC), flavonoid content, antioxidant activity and curcumin content were analyzed. Further, to increase the stability of extract, different concentrations of maltodextrin were used to microencapsulate the curcumin extract. The results showed that, Lactobacillus fermentation increased the TPC and antioxidant activity from 5.59 ± 0.20 to 6.27 ± 0.28 mg GAE/g and 67.49 ± 1.51 to 79.00 ± 2.20%, respectively. MAE showed highest TPC (7.88 ± 0.08 mg GAE/g), antioxidant activity (94 ± 1.57%) and curcumin content (0.866 ± 0.05 mg/g) followed by UAE and CSE. Maximum yield of curcumin extract was observed in MAE, UAE and CSE as 59.93, 47.09 and 29.44% respectively, higher than non-fermented turmeric pulp. Maltodextrin percentage showed a significant influence on bio-functional properties of encapsulated powder. However, 20% maltodextrin exhibited better bio-functional properties as compared to other concentrations.
Supplementary Information
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